molecular formula C15H16N2O3 B2768377 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine CAS No. 1094327-97-5

4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine

Cat. No. B2768377
CAS RN: 1094327-97-5
M. Wt: 272.304
InChI Key: VBLKJCYRYPEPDM-UHFFFAOYSA-N
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Description

The compound “4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a cyclopentyl group, an oxazole group, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, cyclopentyl, oxazole, and amine groups would contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in reactions with acids, while the oxazole ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures involving benzodioxolyl, cyclopentyl, and oxazolamine moieties are often synthesized through multi-step chemical processes. For example, the synthesis of compounds involving the reduction of intermediates to achieve desired structures, as well as the utilization of crystal structure analysis to determine their molecular configuration, demonstrates the intricacy and precision required in chemical synthesis research (叶姣 et al., 2015). Additionally, the use of microwave-assisted synthesis has been explored for the efficient production of novel functionalized derivatives, showcasing the advancements in synthesis techniques for complex molecules (S. Kamila et al., 2011).

Biological Activities

The biological activities of structurally complex compounds are a significant area of interest. Research on various derivatives has shown a range of biological properties, including antitumor, antimicrobial, and anticonvulsant activities. For instance, specific compounds have been found to exhibit good antitumor activity against certain cell lines, highlighting the potential therapeutic applications of these molecules (叶姣 et al., 2015). Similarly, studies on novel triazole derivatives and their antimicrobial properties indicate the importance of chemical modification in enhancing biological activity (H. Bektaş et al., 2007).

Potential Applications

The research into compounds with benzodioxolyl, cyclopentyl, and oxazolamine groups, and their analogs, suggests a wide range of potential applications, particularly in developing new pharmaceutical agents. The synthesis of enantiomerically pure compounds and their selective biological effects further underscores the potential for these molecules to be tailored for specific therapeutic applications, such as selective inhibition of neurotransmitter uptake (E. Falch et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, and potential applications. This might include exploring its use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-15-13(14(17-20-15)9-3-1-2-4-9)10-5-6-11-12(7-10)19-8-18-11/h5-7,9H,1-4,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKJCYRYPEPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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